molecular formula C17H11Cl2N3O5 B3012312 [(Z)-[1-[(2,4-dichlorophenyl)methyl]-5-nitro-2-oxoindol-3-ylidene]amino] acetate CAS No. 303998-03-0

[(Z)-[1-[(2,4-dichlorophenyl)methyl]-5-nitro-2-oxoindol-3-ylidene]amino] acetate

Cat. No. B3012312
CAS RN: 303998-03-0
M. Wt: 408.19
InChI Key: FNGSPYRVOWOQBT-SILNSSARSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

While specific synthesis methods for this compound are not directly available, related compounds have been synthesized using various methods. For instance, a series of 1,2,3-triazole hybrids containing amine-ester functionality have been synthesized using a Cu(I) catalyzed [3 + 2] dipolar cycloaddition .

Scientific Research Applications

Antiviral Activity

Indole derivatives have been reported to exhibit significant antiviral activity . Compounds similar to the one have been synthesized and tested against various viruses, including influenza A and Coxsackie B4 virus . The presence of the nitro group and the dichlorobenzyl moiety may contribute to the compound’s ability to inhibit viral replication.

Anti-HIV Activity

The structural complexity of indole derivatives makes them suitable candidates for anti-HIV drugs . Studies have shown that certain indole derivatives can inhibit HIV-1 and HIV-2 strains’ replication in acutely infected cells . The compound’s ability to bind with high affinity to multiple receptors could be leveraged in developing new anti-HIV agents.

Anticancer Properties

Indole derivatives are known for their anticancer properties . They can act as cytotoxic agents against various cancer cell lines. The electron-rich indole nucleus, especially when substituted with appropriate functional groups, can interact with DNA or proteins within cancer cells, leading to cell death .

Suzuki–Miyaura Coupling

In organic chemistry, the compound could be used in Suzuki–Miyaura coupling reactions as a boron reagent . This reaction is widely applied in carbon–carbon bond-forming processes, which are fundamental in the synthesis of complex organic molecules, including pharmaceuticals and polymers.

Antimicrobial Activity

The indole core of the compound is associated with antimicrobial activity . This includes action against bacteria, fungi, and other microorganisms. The dichlorophenyl and nitro groups enhance the compound’s ability to penetrate microbial cell walls and disrupt vital processes .

Plant Growth Regulation

Indole derivatives, particularly those related to indole-3-acetic acid, play a role in plant growth regulation . They can mimic plant hormones and are involved in the regulation of plant growth processes, such as cell division and elongation .

properties

IUPAC Name

[(Z)-[1-[(2,4-dichlorophenyl)methyl]-5-nitro-2-oxoindol-3-ylidene]amino] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl2N3O5/c1-9(23)27-20-16-13-7-12(22(25)26)4-5-15(13)21(17(16)24)8-10-2-3-11(18)6-14(10)19/h2-7H,8H2,1H3/b20-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNGSPYRVOWOQBT-SILNSSARSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)ON=C1C2=C(C=CC(=C2)[N+](=O)[O-])N(C1=O)CC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O/N=C\1/C2=C(C=CC(=C2)[N+](=O)[O-])N(C1=O)CC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl2N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(Z)-[1-[(2,4-dichlorophenyl)methyl]-5-nitro-2-oxoindol-3-ylidene]amino] acetate

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